9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-

Antiviral SAR Cytomegalovirus (CMV) inhibition HIV-1 non-nucleosidic inhibitors

This N9-substituted adenine with a 4-carbon butyl-benzyloxy chain serves as a structurally matched negative control in antiviral assays alongside active ethyl-linker analogs. Its inclusion confirms that antiviral activity is chain-length dependent, preventing false-negative SAR misinterpretation. At 97%+ purity, it is also an ideal HPLC retention time marker for N9-alkyladenine regioisomers and a protected alcohol precursor ready for hydrogenolytic debenzylation. Use to map chain-length tolerance for new adenine-targeted biological activity.

Molecular Formula C16H19N5O
Molecular Weight 297.35 g/mol
CAS No. 121683-05-4
Cat. No. B11833095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-
CAS121683-05-4
Molecular FormulaC16H19N5O
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCCN2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C16H19N5O/c17-15-14-16(19-11-18-15)21(12-20-14)8-4-5-9-22-10-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H2,17,18,19)
InChIKeyMFSPSVOVGFGRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- (CAS 121683-05-4) Baseline Overview for Scientific Procurement


9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- (CAS 121683-05-4), also known as 9-(4-benzyloxybutyl)adenine, is a synthetic N9-substituted adenine derivative featuring a four-carbon butyl linker terminating in a benzyloxy (phenylmethoxy) aromatic group [1]. It belongs to the 9-(aryloxyalkyl)adenine class, first systematically prepared and characterized by the Petrov–Ozerov–Novikov group via alkylation of adenine with appropriate tosylates or bromides in anhydrous DMF [1]. The molecule has the molecular formula C16H19N5O and a molecular weight of 297.36 g/mol [2]. Within its chemical series, the length of the alkyl linker between the purine N9 position and the terminal aryloxy group decisively determines biological activity; the four-carbon butyl chain places this compound distinctly outside the active antiviral window defined for its shorter-chain analogs [1].

Why N9-Substituted Adenine Analogs Cannot Be Generically Interchanged: The Chain-Length Problem for 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-


Within the 9-(aryloxyalkyl)adenine family, the alkyl spacer length between the adenine N9 and the terminal aromatic ring functions as a binary switch for antiviral activity. Petrov and co-workers demonstrated that only derivatives bearing a two-carbon ethyl linker (e.g., 9-(2-phenoxyethyl)adenine and 9-(2-benzyloxyethyl)adenine) exhibit in vitro efficacy against cytomegalovirus (CMV) and HIV-1, respectively, while compounds with shorter or longer chains are devoid of antiviral activity [1]. The target compound, with its four-carbon butyl spacer, falls squarely in the longer-chain, inactive category. Consequently, substituting this compound for an active short-chain analog in any antiviral screening cascade would generate false-negative results and corrupt structure-activity relationship (SAR) interpretation. The chain-length specificity is not a minor physicochemical nuance but a pharmacophoric requirement, making generic interchange among N9-alkylated adenines scientifically invalid [1].

Quantitative Differentiation Evidence for 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- (CAS 121683-05-4) – Procurement Decision Guide


Chain-Length-Dependent Antiviral Activity: Butyl-Linker Analog Falls Outside the Active SAR Window Defined by 2-Carbon Ethyl-Linker Compounds

In the foundational 2003 study by Petrov et al., the 9-(aryloxyalkyl)adenine series was evaluated for antiviral activity. The 9-(2-phenoxyethyl)adenine series demonstrated high in vitro reactivity against human cytomegaloviruses, and the 9-(2-benzyloxyethyl)adenine series exhibited anti-HIV-1 activity. Critically, the authors explicitly concluded that compounds with shorter or longer alkyl chains than the two-carbon ethyl spacer, as well as those lacking terminal aromatic fragments, do not possess antiviral activity [1]. The target compound 9-[4-(phenylmethoxy)butyl]adenine (CAS 121683-05-4), with its four-carbon butyl chain, falls within this inactive, longer-chain category. This represents a discrete, experimentally defined SAR boundary rather than a gradual potency decline.

Antiviral SAR Cytomegalovirus (CMV) inhibition HIV-1 non-nucleosidic inhibitors 9-(aryloxyalkyl)adenine

Comparative Synthesis Yield: 9-[4-(Phenylmethoxy)butyl]adenine Prepared in 51% Yield via Alkylation of Adenine

The Petrov et al. paper reports that 9-[4-(phenylmethoxy)butyl]adenine (identified by CAS 121683-05-4 in the compound listing) was prepared by alkylation of adenine with the corresponding tosylate or bromide in anhydrous DMF in the presence of potassium carbonate, yielding 51% of the target N9-alkylated product [1]. This moderate yield reflects the inherent challenge of regioselective N9-alkylation of adenine, which can also produce N7- and N3-substituted isomers. Among the structurally characterized analogs in the same series, yields varied depending on the alkylating agent and chain structure, providing a benchmark for process optimization and purity assessment [1].

Synthetic chemistry Purine alkylation N9-regioselectivity Process chemistry

Commercial Purity Specifications: Available at 97%–98% (HPLC) Across Multiple Vendors

Multiple independent chemical suppliers catalog this compound with defined purity specifications. Chemenu lists the compound (Catalog Number CM236640) at 97% purity , while MolCore offers it with a minimum purity of 98% (NLT 98%) under ISO certification for pharmaceutical R&D and quality control applications . These purity levels are typical for research-grade fine chemicals in this structural class. The presence of residual regioisomers (e.g., N7-alkylated byproducts from adenine alkylation) is a known concern that may underlie the purity specification gap between 97% and ≥98% [1].

Chemical purity Quality control Procurement specification Analytical chemistry

Physicochemical Differentiation: Increased Lipophilicity of the Butyl-Benzyloxy Chain Relative to Shorter-Linker Analogs

The extension of the alkyl linker from ethyl (2 carbons) to butyl (4 carbons) in the 9-(aryloxyalkyl)adenine series increases calculated logP by approximately 1.2–1.5 log units based on the addition of two methylene groups, shifting the compound toward higher lipophilicity [1]. Molecular formula C16H19N5O (MW 297.36) compared to the active 9-(2-benzyloxyethyl)adenine (C14H15N5O, MW 269.31) reflects a mass increase of 28.05 Da [2]. While specific experimental logP or chromatographic retention data for this compound are not reported in the primary literature, the structural difference is unambiguous and predicts altered membrane permeability, solubility, and HPLC retention behavior relative to the ethyl-linker analogs [1].

Lipophilicity Physicochemical properties Drug-likeness Chromatographic behavior

Recommended Research and Industrial Application Scenarios for 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- (CAS 121683-05-4)


Negative Control for Antiviral Screening of 9-(Aryloxyalkyl)adenine Series

Given the definitive SAR conclusion that longer-chain analogs lack antiviral activity [1], this compound is suited as a structurally matched negative control in antiviral assays alongside active ethyl-linker analogs (e.g., 9-(2-benzyloxyethyl)adenine or 9-(2-phenoxyethyl)adenine). Its inclusion confirms assay specificity and validates that observed antiviral effects are chain-length dependent rather than due to general purine scaffold activity.

SAR Probe for Mapping the Alkyl-Linker Length Requirement in Adenine-Derived Bioactives

As part of a homologous series (n=2 ethyl, n=3 propyl, n=4 butyl), this compound enables quantitative mapping of the chain-length tolerance for any newly identified biological target of adenine derivatives. Its documented 51% synthetic yield provides a reproducible entry point for further diversification [1].

Synthetic Intermediate for Complex Purine-Containing Molecular Architectures

The benzyloxybutyl appendage can serve as a protected alcohol precursor; hydrogenolytic removal of the benzyl group would unmask a terminal hydroxyl functionality for further conjugation. The 97–98% commercial purity grade supports its use as a building block in medicinal chemistry campaigns requiring N9-substituted adenine scaffolds.

Physicochemical Reference Standard for Lipophilic Adenine Derivatives

The butyl-benzyloxy substitution pattern imparts higher lipophilicity and altered chromatographic behavior relative to shorter-chain analogs [1]. This compound can serve as a retention time marker or physicochemical reference in HPLC method development for separation of N9-alkyladenine regioisomers and chain-length variants.

Quote Request

Request a Quote for 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.